molecular formula C15H18O2 B14301019 Benzoic acid, 2-(1-heptynyl)-, methyl ester CAS No. 118476-16-7

Benzoic acid, 2-(1-heptynyl)-, methyl ester

Cat. No.: B14301019
CAS No.: 118476-16-7
M. Wt: 230.30 g/mol
InChI Key: MYICNXFAVYQNRG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(1-heptynyl)-, methyl ester: is an organic compound with the molecular formula C15H18O2 It is characterized by its aromatic ester structure, which includes a benzoic acid moiety substituted with a heptynyl group at the second position and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-(1-heptynyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of 2-(1-heptynyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-(1-heptynyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Benzoic acid, 2-(1-heptynyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(1-heptynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may exert biological effects. Additionally, the aromatic ring and alkyne moiety can participate in various biochemical interactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

  • Benzoic acid, 2-(1-propynyl)-, methyl ester
  • Benzoic acid, 2-(1-butynyl)-, methyl ester
  • Benzoic acid, 2-(1-pentynyl)-, methyl ester

Comparison: Benzoic acid, 2-(1-heptynyl)-, methyl ester is unique due to its longer alkyne chain, which can influence its chemical reactivity and physical properties. Compared to shorter-chain analogs, it may exhibit different solubility, boiling point, and interaction with biological targets. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

118476-16-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 2-hept-1-ynylbenzoate

InChI

InChI=1S/C15H18O2/c1-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17-2/h8-9,11-12H,3-6H2,1-2H3

InChI Key

MYICNXFAVYQNRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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